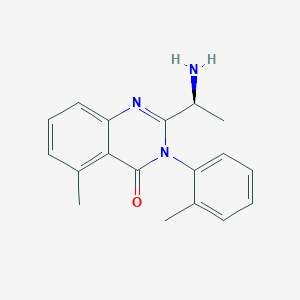

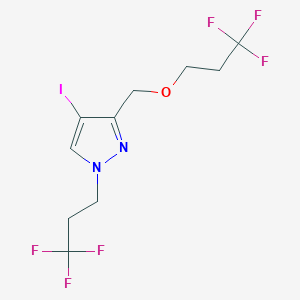

![molecular formula C24H29N3O2 B2487340 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-34-0](/img/structure/B2487340.png)

7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the category of spiro compounds, which are known for their unique structures where two rings are joined at a single atom. Specifically, it includes elements of piperidine and benzoxazine, indicating its potential relevance in the realm of medicinal chemistry due to the biological activity of similar structures.

Synthesis Analysis

Spiro compounds like the one described are typically synthesized through methods that allow for the precise control of the molecular architecture, ensuring the correct spiro linkage. For example, a general synthetic approach might involve lithiation followed by addition to a piperidone derivative and subsequent cyclization processes. This approach is exemplified in the synthesis of similar compounds where lithiation of a brominated precursor, followed by addition to a piperidone and acid-catalyzed cyclization, yields the desired spiro structure (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of spiro compounds involves complex three-dimensional arrangements that significantly affect their chemical behavior and biological activity. NMR and X-ray crystallography are common tools used for structural elucidation, providing detailed information on the spatial arrangement of atoms within the molecule. The specific arrangement of the spiro linkage, substituents, and heterocycles plays a crucial role in the compound's properties and potential applications.

Chemical Reactions and Properties

Spiro compounds containing piperidine and benzoxazine rings may undergo a variety of chemical reactions, including N-dealkylation, ring transformations, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can significantly alter the compound's biological activity and solubility. For instance, the transformation of benzoxazepines into spirobenzoxazoles through refluxing in hydrochloric acid/acetic acid showcases the type of ring transformations these compounds can undergo (Kurasawa et al., 1988).

Applications De Recherche Scientifique

Affinity for σ-Receptors

A study by Maier and Wünsch (2002) explores the affinity of spiropiperidines, similar in structure to the chemical , for σ1- and σ2-receptors. The research focused on radioligand binding assays, indicating that specific substituents, like a benzyl residue at the piperidine nitrogen atom and a methoxy group, enhance σ1-receptor affinity. This suggests potential applications in neuroscience and pharmacology, particularly related to σ-receptors (Maier & Wünsch, 2002).

Synthesis and Pharmacological Activities

Research on spiropiperidine lactam compounds, including those structurally related to the chemical , outlines their synthesis and potential as acetyl-CoA carboxylase inhibitors. This study indicates a streamlined synthesis process and highlights the pharmaceutical potential of these compounds in influencing metabolic pathways (Huard et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

A 2020 study by Mandzyuk et al. investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, closely related to the chemical . This research found compounds with significant antimicrobial activity against S. aureus and others with anti-inflammatory effects surpassing common drugs like diclofenac, opening avenues in antimicrobial and anti-inflammatory therapeutics (Mandzyuk et al., 2020).

c-Met/ALK Inhibitors in Cancer Therapy

Li et al. (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro compounds, including those similar to 7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine], showing potent inhibition of c-Met/ALK, relevant in cancer therapeutics. This study demonstrates the potential application of such compounds in targeting specific cancer pathways (Li et al., 2013).

Potential as Dopamine Receptor Partial Agonists

A study by Möller et al. (2017) on the pharmacological properties of compounds with pyrazolo[1,5-a]pyridine structures, related to the chemical , found that they can act as dopamine receptor partial agonists. This suggests applications in the development of therapeutics for neuropsychiatric disorders (Möller et al., 2017).

Antiavian Influenza Virus Activity

Research by Hebishy et al. (2020) on benzamide-based pyrazoles and their fused heterocycles, structurally similar to the chemical of interest, revealed notable antiavian influenza virus activity. This indicates potential application in antiviral drug development (Hebishy et al., 2020).

Propriétés

IUPAC Name |

7-ethoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-28-22-7-5-6-19-21-16-20(18-10-8-17(2)9-11-18)25-27(21)24(29-23(19)22)12-14-26(3)15-13-24/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGYMWUEUUCHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

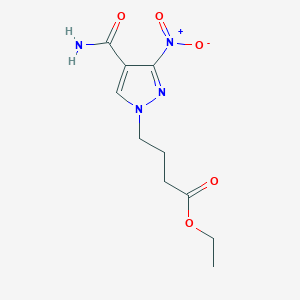

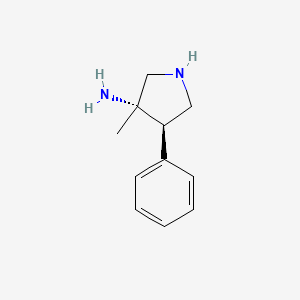

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

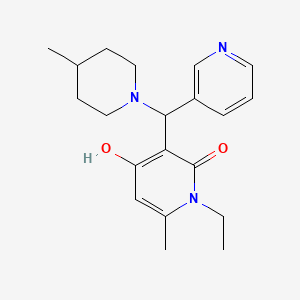

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

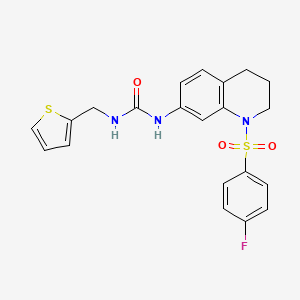

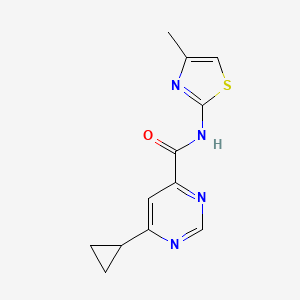

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)